molecular formula C12H11ClN4S B11629270 6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11629270
M. Wt: 278.76 g/mol
InChI Key: FVLFZPYCQSCXQE-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and various scientific research fields. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with a chlorophenyl and an ethyl group attached to the structure.

Preparation Methods

The synthesis of 6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-mercapto-3-ethyl-1,2,4-triazole with 4-chlorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Chemical Reactions Analysis

6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Mechanism of Action

The exact mechanism of action of 6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. it is believed to exert its effects by inhibiting specific enzymes and receptors involved in various physiological processes. For example, it may act as an inhibitor of certain enzymes that regulate neurotransmitter levels, leading to its anticonvulsant activity. Additionally, its antibacterial and antiviral activities are thought to result from its ability to interfere with the replication and function of bacterial and viral proteins .

Comparison with Similar Compounds

6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential for further research and development in various scientific fields.

Properties

Molecular Formula

C12H11ClN4S

Molecular Weight

278.76 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C12H11ClN4S/c1-2-11-14-15-12-17(11)16-10(7-18-12)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3

InChI Key

FVLFZPYCQSCXQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Cl

solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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